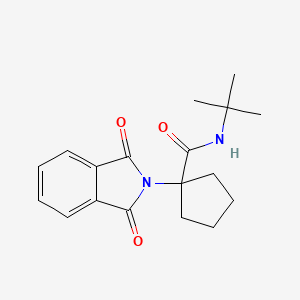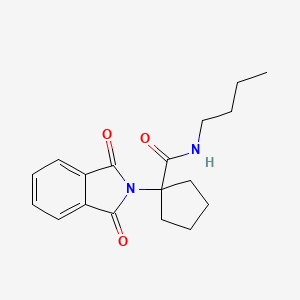
N-tert-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide, also known as Compound 1, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using a unique method, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
N-tert-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide 1 exerts its effects by inhibiting the activity of a specific enzyme called isocitrate dehydrogenase (IDH). This enzyme plays a crucial role in the metabolism of cancer cells, and its inhibition leads to a decrease in the growth and proliferation of these cells. Additionally, N-tert-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide 1 has been found to activate the immune system, leading to the destruction of cancer cells by immune cells.
Biochemical and Physiological Effects:
N-tert-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide 1 has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines and chemokines in the body, leading to a decrease in inflammation. It also leads to an increase in the levels of immune cells, which are responsible for destroying cancer cells. Additionally, N-tert-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide 1 has been found to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-tert-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide 1 has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an effective tool for studying intracellular processes. It is also stable and can be easily synthesized in large quantities. However, one limitation of using N-tert-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide 1 in lab experiments is that it has low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-tert-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide 1. One area of focus is the development of more efficient synthesis methods to obtain higher yields of pure N-tert-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide 1. Additionally, research is needed to determine the optimal dosage and administration route for the compound in vivo. Further studies are also needed to investigate the potential use of N-tert-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide 1 in combination with other anti-cancer agents to enhance its therapeutic effects. Finally, research is needed to determine the long-term safety and efficacy of N-tert-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide 1 in humans.
Synthesemethoden
N-tert-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide 1 has been synthesized using a multistep process that involves the reaction of tert-butylamine with 2-bromo-1,3-dioxoisoindoline, followed by a cyclization reaction with cyclopentanone. The final product is obtained after purification using column chromatography. This synthesis method has been optimized to obtain high yields of pure N-tert-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide 1.
Wissenschaftliche Forschungsanwendungen
N-tert-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide 1 has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. It has also been found to inhibit the activity of a specific enzyme, which is involved in the progression of certain cancers.
Eigenschaften
IUPAC Name |
N-tert-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-17(2,3)19-16(23)18(10-6-7-11-18)20-14(21)12-8-4-5-9-13(12)15(20)22/h4-5,8-9H,6-7,10-11H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTSPXJAVNWFFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1(CCCC1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one](/img/structure/B7471443.png)
![(2-Chloro-4,5-difluorophenyl)-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7471456.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7471458.png)
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7471465.png)
![1-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzo[f]chromen-3-one](/img/structure/B7471472.png)
![N-[4-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7471476.png)

![N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide](/img/structure/B7471482.png)
![1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7471486.png)

![2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid](/img/structure/B7471514.png)
![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide](/img/structure/B7471518.png)
![6-Amino-5-[2-[(3,4-dimethoxyphenyl)methyl]-1,3-thiazol-4-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7471533.png)